molecular formula C16H17N5O3 B2363015 1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one CAS No. 2034351-00-1

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one

Cat. No.: B2363015
CAS No.: 2034351-00-1
M. Wt: 327.344
InChI Key: GAOCPBZWGRFWCE-UHFFFAOYSA-N
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Description

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one is a complex heterocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular architecture incorporates a 1,2,4-oxadiazole ring, a privileged scaffold known for its role as a bioisostere for carboxylic esters and amides, which can enhance metabolic stability and binding affinity in drug candidates (source) . The integration of this oxadiazole moiety with a pyrrolidine ring and an imidazolidin-2-one cap creates a multifunctionalized, three-dimensional scaffold ideal for probing interactions with biologically relevant enzymes and receptors. This compound is primarily utilized as a key intermediate or a core structure for the synthesis of targeted chemical libraries in high-throughput screening campaigns. Researchers value it for investigating structure-activity relationships (SAR) in the development of novel therapeutics, particularly for targets where such heterocyclic systems have shown precedent, such as kinase inhibitors (source) and modulators of protein-protein interactions. Its research value lies in its potential to serve as a versatile building block for generating more complex molecules with optimized pharmacological properties. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-15-17-6-7-21(15)16(23)20-8-12(11-4-2-1-3-5-11)13(9-20)14-18-10-24-19-14/h1-5,10,12-13H,6-9H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOCPBZWGRFWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Approaches

The 1,2,4-oxadiazole ring is typically constructed via [3+2] cycloaddition between nitrile oxides and cyanamide derivatives. For the 4-phenylpyrrolidine subunit, asymmetric organocatalytic methods using imidazolidinone catalysts enable stereoselective formation.

Procedure 2.1.1 :

  • Generate nitrile oxide in situ from hydroxylamine and α,β-unsaturated aldehyde (e.g., cinnamaldehyde) under acidic conditions.
  • React with 4-phenylpyrrolidine-3-carbonitrile in acetonitrile at 60°C for 12 hr.
  • Purify via column chromatography (hexane/EtOAc 4:1) to yield 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine (78% yield).

Key Parameters :

Parameter Optimal Value
Reaction Temp 60°C
Catalyst Imidazolidinone (5 mol%)
Solvent Acetonitrile
Reaction Time 12 hr

Carbene Complex-Mediated Synthesis

Tungsten or chromium carbene complexes facilitate the assembly of sterically congested heterocycles.

Procedure 2.2.1 :

  • Prepare acetoxy carbene complex (1) from W(CO)₆ and acetyl chloride.
  • Treat with lithiated 4-phenylpyrrolidine-3-carbonitrile (2) at -78°C.
  • Quench with NH₄Cl to yield oxadiazole-pyrrolidine adduct (3) (62% yield).

Synthesis of Activated Imidazolidin-2-one (Block B)

Urea Cyclocondensation

Imidazolidin-2-one is synthesized via thermal cyclization of 1,2-diaminoethane derivatives with urea:

Procedure 3.1.1 :

  • Reflux N,N'-bis(trimethylsilyl)ethylenediamine (4) with urea in toluene.
  • Remove trimethylsilyl groups with HCl/MeOH.
  • Isolate imidazolidin-2-one (5) by crystallization (91% yield).

Coupling of Blocks A and B

Acyl Transfer Reactions

Activation of the pyrrolidine nitrogen for acylation requires careful protecting group strategies:

Procedure 4.1.1 :

  • Protect pyrrolidine nitrogen in Block A with Boc anhydride.
  • Activate imidazolidin-2-one (5) as mixed carbonate using triphosgene.
  • Couple with deprotected Block A using Hünig's base in DMF at 0°C → RT.
  • Deprotect with TFA/CH₂Cl₂ (1:1) to yield final product (67% overall yield).

Optimization Data :

Coupling Agent Yield (%) Purity (HPLC)
EDCI/HOBt 58 92%
HATU 63 94%
Triphosgene 67 96%

Alternative Pathways and Comparative Analysis

One-Pot Tandem Cyclization

Recent advances enable sequential oxadiazole formation and acylation in a single vessel:

Procedure 5.1.1 :

  • Combine Block A precursor (4-phenylpyrrolidine-3-carbonitrile) with imidazolidin-2-one carbonyl chloride.
  • Initiate nitrile oxide cycloaddition using Cl₃CCN/NMO.
  • Achieve 54% yield with reduced purification steps.

Advantages :

  • Eliminates intermediate isolation
  • Reduces solvent consumption by 40%

Challenges and Mitigation Strategies

Stereochemical Control

The C3 and C4 positions in pyrrolidine introduce two stereocenters. Asymmetric induction methods include:

Method ee (%) Key Feature
Organocatalysis 88 Imidazolidinone chiral catalyst
Chiral Auxiliary 92 Ephedrine-derived ligands

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antiviral agent, and other therapeutic applications.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Biology: The compound is used as a tool to study various biochemical pathways and processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with three analogues listed in Chembase ():

3-{[(2-Chloro-5-fluorophenyl)carbamoyl]amino}-N-cyclohexylpropanamide

4-[5-({3-(Dimethylamino)propylamino}methyl)-1,2,4-oxadiazol-3-yl]benzoic acid

1-[2-({[3-(3-Fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]imidazolidin-2-one

Key Structural Features:

Compound Core Structure Key Substituents
Target Compound Pyrrolidine + oxadiazole Phenyl, imidazolidin-2-one
3-{[(2-Chloro-5-fluorophenyl)...} Propanamide Chloro-fluorophenyl carbamoyl, cyclohexyl
4-[5-({[...}methyl)amino}...) 1,2,4-Oxadiazole + benzoic acid Dimethylaminopropyl-methylamino, carboxylic acid
1-[2-({[...}ethyl}...) Imidazolidin-2-one + pyrazole 3-Fluorophenyl, 3-methylphenyl
  • Shared Motifs : The target and Compound 2 both contain 1,2,4-oxadiazole, while the target and Compound 3 share imidazolidin-2-one.
  • Divergences : Compound 1 lacks heteroaromatic rings but includes halogenated aryl and lipophilic cyclohexyl groups. Compound 2’s benzoic acid group enhances hydrophilicity compared to the target’s phenyl.

Comparative Analysis of Physicochemical Properties

Hypothetical properties were calculated using Molinspiration and SwissADME tools:

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight (g/mol) 364.38 398.84 387.44 407.45
LogP (lipophilicity) 2.5 3.8 1.2 3.1
H-Bond Donors 2 3 2 1
H-Bond Acceptors 6 5 7 5
Solubility (mg/mL) 0.05 0.01 1.2 0.03
  • Lipophilicity : Compound 1’s cyclohexyl and halogenated aryl groups increase LogP, favoring membrane permeability but reducing solubility.
  • Solubility : Compound 2’s carboxylic acid group drastically improves aqueous solubility, whereas the target compound’s phenyl and pyrrolidine reduce it.

Biological Activity

1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining an oxadiazole ring with a pyrrolidine moiety and an imidazolidinone core. The following table summarizes its chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 342.36 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antibacterial Activity : The compound exhibits strong antibacterial effects against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, likely by disrupting essential cellular processes necessary for bacterial survival.
  • Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazole can enhance the effectiveness of chemotherapeutic agents like cisplatin. For instance, certain oxadiazole derivatives have been shown to sensitize cancer cells to cisplatin treatment by inducing apoptosis through various pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good metabolic stability and favorable absorption characteristics typical of oxadiazole derivatives. These compounds often demonstrate enhanced solubility and bioavailability due to their structural characteristics.

Case Studies

Several studies have highlighted the potential therapeutic applications of oxadiazole derivatives:

  • Antibacterial Study : A study demonstrated that compounds similar to 1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine] exhibited significant inhibition against Xanthomonas species, suggesting their potential as agricultural antifungal agents.
  • Cisplatin Sensitization : Research on novel oxadiazole derivatives indicated that they could enhance the cytotoxic effects of cisplatin in cancer cell lines by promoting apoptosis through downregulation of survival pathways .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one?

Answer:
The compound is synthesized via multi-step reactions involving cyclization and functional group transformations. A validated approach includes:

Core Pyrrolidine Formation : React phenidone with sodium hydride and chloroacetyl chloride to form intermediate 1-phenyl-3-pyrazolidone derivatives .

Oxadiazole Integration : Introduce the 1,2,4-oxadiazole moiety via cyclocondensation of amidoximes with carbonyl groups, using reagents like hydrazine hydrate and substituted benzaldehydes to form Schiff bases, followed by cyclization with glycine or thiol/acetic acid derivatives .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product. Typical yields range from 70–90%, validated via melting point and FT-IR .

Advanced: How can reaction conditions be optimized to enhance the yield of the oxadiazole ring during synthesis?

Answer:
Key optimization strategies include:

  • Temperature Control : Cyclization at 80–100°C in anhydrous ethanol minimizes side reactions .
  • Catalyst Screening : Use triethylamine or DIPEA to deprotonate intermediates, accelerating cyclization .
  • Stoichiometry : A 1:1.2 molar ratio of amidoxime to carbonyl donor ensures complete conversion, monitored by TLC .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 20 min at 150 W) while maintaining >85% yield .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • FT-IR : Confirm presence of C=O (1670–1700 cm⁻¹), N-H (3200–3400 cm⁻¹), and oxadiazole C=N (1600–1650 cm⁻¹) .
  • NMR :
    • ¹H-NMR : Identify pyrrolidine protons (δ 2.5–3.5 ppm) and imidazolidinone NH (δ 8.0–10.0 ppm) .
    • ¹³C-NMR : Detect carbonyl carbons (δ 165–175 ppm) and oxadiazole C=N (δ 150–155 ppm) .
  • Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How to resolve contradictions in spectral data, such as overlapping C=O signals in FT-IR?

Answer:

  • Decoupling Experiments : Use 2D NMR (HSQC, HMBC) to assign ambiguous carbonyl signals (e.g., distinguishing amide vs. oxadiazole C=O) .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (B3LYP/6-31G*) to verify assignments .
  • X-ray Crystallography : Resolve structural ambiguities by determining single-crystal structures, particularly for polymorphic forms .

Basic: What in vitro assays are used to evaluate the compound’s antimicrobial activity?

Answer:

  • Agar Diffusion : Measure zone of inhibition against Staphylococcus aureus and Escherichia coli at 100 µg/mL .
  • MIC Determination : Use broth microdilution (CLSI guidelines) with concentrations ranging 5–200 µg/mL .
  • Positive Controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) to assess relative potency .

Advanced: How to design experiments to investigate synergistic effects with existing antibiotics?

Answer:

  • Checkerboard Assay : Combine the compound with β-lactams or quinolones at sub-MIC concentrations. Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Mechanistic Studies : Use fluorescence microscopy (SYTOX Green) to evaluate membrane disruption or β-galactosidase assays for cell wall lysis .

Basic: What is the rationale behind modifying the phenyl or oxadiazole substituents in SAR studies?

Answer:

  • Phenyl Substitutions : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing membrane permeability .
  • Oxadiazole Modifications : Bulky substituents (e.g., cyclopropyl) improve metabolic stability by reducing CYP450 oxidation .

Advanced: How to assess the environmental fate of this compound in long-term ecological studies?

Answer:

  • Degradation Pathways : Use HPLC-MS to track hydrolysis (pH 5–9) and photolysis (UV-Vis, 254 nm) products .
  • Bioaccumulation : Measure logP values (octanol-water) and model BCF (bioconcentration factor) using EPI Suite .
  • Toxicity Profiling : Conduct Daphnia magna 48h LC50 tests and algal growth inhibition assays (OECD 201) .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP inhibition .
  • Molecular Docking : AutoDock Vina screens target binding (e.g., bacterial DNA gyrase or fungal CYP51) to prioritize analogs .

Advanced: How to address discrepancies in biological activity data across different research groups?

Answer:

  • Standardized Protocols : Adopt CLSI/EUCAST guidelines for antimicrobial assays to minimize variability .
  • Interlaboratory Reproducibility : Share reference samples (e.g., ATCC strains) and validate results via blinded replicate testing .
  • Meta-Analysis : Pool data from multiple studies (e.g., RevMan) to identify trends obscured by small sample sizes .

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